Cas no 4531-79-7 (3-nitro-N-phenylaniline)

3-nitro-N-phenylaniline structure
3-nitro-N-phenylaniline structure
Product Name:3-nitro-N-phenylaniline
CAS No:4531-79-7
MF:C12H10N2O2
MW:214.220002651215
CID:332474
PubChem ID:20627
Update Time:2025-04-19

3-nitro-N-phenylaniline Chemical and Physical Properties

Names and Identifiers

    • 3-NITRO-N-PHENYLBENZENAMINE
    • 3-nitro-N-phenylaniline
    • 3-Nitrodiphenylamine
    • Diphenylamine, 3-nitro-
    • m-Nitrodiphenylamine
    • DTXSID80196470
    • CBMicro_014246
    • CB09986
    • BIM-0014165.P001
    • Oprea1_294008
    • 4531-79-7
    • VNRHTFXMONFRSL-UHFFFAOYSA-N
    • SMSF0004641
    • SCHEMBL2717131
    • N-(3-Nitrophenyl)-N-phenylamine #
    • N-(3-Nitrophenyl)-N-phenylamine
    • SR-01000198955-1
    • SR-01000198955
    • AKOS025149621
    • EN300-113472
    • Cambridge id 5216179
    • Benzenamine, 3-nitro-N-phenyl-
    • CS-0222993
    • Inchi: 1S/C12H10N2O2/c15-14(16)12-8-4-7-11(9-12)13-10-5-2-1-3-6-10/h1-9,13H
    • InChI Key: VNRHTFXMONFRSL-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1=CC=CC(=C1)NC1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 214.0743
  • Monoisotopic Mass: 214.074227566g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 234
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 57.8Ų

Experimental Properties

  • PSA: 55.17

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